3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate 3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate NSC-8891 is a Tyrosyl-DNA phosphodiesterase (Tdp1) inhibitor.
Brand Name: Vulcanchem
CAS No.: 21170-34-3
VCID: VC0537778
InChI: InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1
SMILES: CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C
Molecular Formula: C27H33BrO5S
Molecular Weight: 549.5 g/mol

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate

CAS No.: 21170-34-3

Cat. No.: VC0537778

Molecular Formula: C27H33BrO5S

Molecular Weight: 549.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate - 21170-34-3

Specification

CAS No. 21170-34-3
Molecular Formula C27H33BrO5S
Molecular Weight 549.5 g/mol
IUPAC Name [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate
Standard InChI InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1
Standard InChI Key ZQNARVKYKGBJES-YNHSGCSHSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C
SMILES CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C
Canonical SMILES CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a steroid core (pregn-4-ene-3,20-dione) substituted at the 21-position with a 4-bromobenzenesulfonate moiety. The sulfonate group introduces polarity, enhancing solubility in aqueous environments compared to unmodified steroids . X-ray crystallography and NMR studies confirm the planar arrangement of the bromophenyl ring, which facilitates interactions with enzymatic active sites .

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Melting Point147–149 °C
Boiling Point645.9 ± 55.0 °C (Predicted)
Density1.42 ± 0.1 g/cm³ (Predicted)
SolubilityModerate in DMSO, low in water

The predicted boiling point and density align with trends observed in sulfonated steroids, where increased molecular mass correlates with higher thermal stability .

Synthesis and Chemical Modifications

Synthetic Pathways

The synthesis involves esterification of 21-hydroxyprogesterone with 4-bromobenzenesulfonyl chloride under alkaline conditions. VulcanChem reports yields exceeding 60% when using tetrahydrofuran as a solvent and triethylamine as a base. Critical steps include purification via silica gel chromatography and recrystallization from ethyl acetate/hexane mixtures .

Derivative Development

Structural analogs have been synthesized to optimize bioactivity. For instance, replacing the bromine atom with chlorine reduces steric hindrance, improving binding to adenylyl cyclase . Conversely, fluorination at the 4-position enhances metabolic stability but diminishes aqueous solubility .

Biological Activities and Mechanisms

Adenylyl Cyclase Inhibition

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate inhibits adenylyl cyclase (AC) with an IC₅₀ of 68 μM in in vitro assays . Docking studies suggest the sulfonate group chelates magnesium ions in the enzyme’s active site, while the steroid core occupies a hydrophobic pocket adjacent to the ATP-binding domain . This dual interaction disrupts cAMP synthesis, potentially modulating hormone signaling pathways .

Tyrosyl-DNA Phosphodiesterase I (Tdp1) Inhibition

The compound potentiates the cytotoxicity of topotecan, a topoisomerase I inhibitor, by inhibiting Tdp1 . In Lewis lung carcinoma models, co-administration with topotecan reduced tumor volume by 42% compared to topotecan alone . Mechanistically, the bromophenyl group intercalates into Tdp1’s DNA-binding cleft, preventing repair of DNA-topoisomerase adducts .

Pharmacological Applications

Oncology

As a Tdp1 inhibitor, the compound enhances the efficacy of DNA-damaging agents. Preclinical studies demonstrate synergy with camptothecins, reducing metastatic burden in murine models . Clinical translation is pending toxicity profiling, but in silico models predict a favorable therapeutic index .

Neurological Disorders

Comparative Analysis with Related Compounds

CompoundTargetIC₅₀Solubility (mg/mL)
3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonateAC, Tdp168 μM (AC)0.12 (water)
17β-HydroxyprogesteroneProgesterone receptorN/A0.08 (water)
DexamethasoneGlucocorticoid receptorN/A0.10 (water)

The sulfonate modification confers superior enzymatic inhibition compared to parental steroids, albeit at the cost of reduced membrane permeability .

Recent Advances and Future Directions

Recent studies focus on nanoformulations to improve bioavailability. Lipid-based nanoparticles increase plasma half-life from 2.1 to 8.7 hours in rodent models . Additionally, combination therapies with PARP inhibitors show additive effects in BRCA-mutant cancers . Future work should prioritize in vivo toxicokinetics and Phase I trials to validate safety.

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